N,1-dimethylpyrazol-4-amine
Overview
Description
N,1-dimethylpyrazol-4-amine: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may exert various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N,1-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s function as a catalyst in biochemical processes. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can coordinate with enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves the nitrogen atoms in the pyrazole ring, which can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins.
Cellular Effects
N,1-dimethyl-1H-pyrazol-4-amine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox states . This modulation can lead to changes in gene expression patterns, particularly those related to antioxidant defense mechanisms. Furthermore, N,1-dimethyl-1H-pyrazol-4-amine can impact cellular metabolism by altering the activity of metabolic enzymes, potentially affecting the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of N,1-dimethyl-1H-pyrazol-4-amine involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain oxidases by coordinating with the metal ions at their active sites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,1-dimethyl-1H-pyrazol-4-amine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that N,1-dimethyl-1H-pyrazol-4-amine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can persist even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of N,1-dimethyl-1H-pyrazol-4-amine in animal models vary with different dosages. At low doses, the compound can enhance the activity of certain enzymes and improve cellular antioxidant defenses . At high doses, N,1-dimethyl-1H-pyrazol-4-amine can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce the production of reactive oxygen species. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range.
Metabolic Pathways
N,1-dimethyl-1H-pyrazol-4-amine is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as oxidases and reductases, influencing their activity and, consequently, the levels of metabolic intermediates . These interactions can affect metabolic flux, leading to changes in the production and consumption of metabolites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can modulate the activity of cofactors such as NADH and FADH2, further impacting metabolic processes.
Transport and Distribution
Within cells and tissues, N,1-dimethyl-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of N,1-dimethyl-1H-pyrazol-4-amine is influenced by its chemical properties, such as solubility and affinity for different biomolecules. This selective distribution ensures that the compound reaches its target sites within the cell, allowing it to modulate specific biochemical pathways.
Subcellular Localization
N,1-dimethyl-1H-pyrazol-4-amine exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with metabolic enzymes and influence cellular redox states . Targeting signals and post-translational modifications may direct N,1-dimethyl-1H-pyrazol-4-amine to specific organelles, enhancing its ability to modulate localized biochemical processes. This subcellular localization is essential for the compound’s role in regulating cellular metabolism and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,1-dimethylpyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide at elevated temperatures. This reaction typically occurs at 100°C for several hours . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: N,1-dimethylpyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and dimethyl sulfoxide under oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N,1-dimethylpyrazol-4-amine has numerous applications in scientific research:
Comparison with Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is similar in structure but contains nitro groups, making it more suitable for use as an energetic material.
1-hydroxymethyl-3,5-dimethylpyrazole: This compound has hydroxymethyl groups, which confer different chemical properties and applications.
5-amino-pyrazole derivatives: These compounds have amino groups at different positions, leading to variations in biological activity and chemical reactivity.
Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
N,1-dimethylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUCWXFEBDWEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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